Silicon-28

Thermal Management Power Electronics Semiconductor Reliability

Silicon-28 (²⁸Si, I=0) is isotopically engineered to eliminate ²⁹Si magnetic noise, enabling >35 s nuclear spin coherence for qubits. Enrichment >99.9% boosts bulk thermal conductivity by 60% at RT, lowers junction temperature by 5-7°C, and increases cryogenic thermal conductivity 6-10x at 20 K. Critical for quantum computing, RF LDMOS thermal management, and cryogenic detectors; substituting natural Si causes categorical functional failure. Specify certified residual ²⁹Si concentration for guaranteed qubit fidelity and thermal performance.

Molecular Formula Si
Molecular Weight 27.976927 g/mol
Cat. No. B1257143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon-28
SynonymsSilicon
Silicon 28
Silicon-28
Molecular FormulaSi
Molecular Weight27.976927 g/mol
Structural Identifiers
SMILES[Si]
InChIInChI=1S/Si/i1+0
InChIKeyXUIMIQQOPSSXEZ-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon-28 Enriched Isotope: Procurement-Grade Overview for Quantum and Thermal Applications


Silicon-28 (²⁸Si) is a stable, non-radioactive isotope of silicon with a nuclear spin I = 0, distinguishing it fundamentally from its naturally co-occurring sibling, Silicon-29 (²⁹Si, I = 1/2) [1]. It constitutes approximately 92.2% of natural silicon, with the remainder primarily comprising ²⁹Si (≈4.7%) and ³⁰Si (≈3.1%) [1]. The isotopically enriched form (typically >99.9% ²⁸Si) is not a distinct chemical species but a material whose isotopic composition is engineered to minimize isotopic mass disorder. This isotopic purification profoundly alters the material's phonon transport and magnetic noise environment, making it a critical, non-interchangeable substrate for next-generation semiconductor thermal management and solid-state quantum computing, where the performance of conventional, natural-abundance silicon is fundamentally limited by its isotopic heterogeneity [2].

Why Natural Silicon and Lower-Grade Enriched Silicon Cannot Substitute for High-Purity Silicon-28


In applications where phonon-mediated thermal transport or spin coherence is paramount, natural silicon (natSi) and even moderately enriched ²⁸Si are not functionally equivalent to high-purity ²⁸Si. This is because the presence of heavier isotopes (²⁹Si and ³⁰Si) in the crystal lattice introduces mass disorder, which acts as a potent scattering center for heat-carrying phonons, thereby degrading thermal conductivity [1]. Furthermore, the non-zero nuclear spin (I = 1/2) of the ²⁹Si isotope generates a fluctuating magnetic field (magnetic noise) that causes rapid decoherence of electron and nuclear spin qubits, rendering them useless for quantum information processing [2]. Thus, substituting natSi for high-purity ²⁸Si would not merely result in a slightly diminished performance but would precipitate a categorical failure of the intended function in these advanced technological domains. The quantitative evidence below substantiates the irreplaceable performance gains achievable only with highly enriched Silicon-28.

Quantitative Procurement Evidence: Silicon-28 Performance Differentiation vs. Natural Silicon


Room Temperature Thermal Conductivity Enhancement of 55-60% in Bulk Silicon-28 vs. Natural Silicon

Bulk crystals of highly enriched ²⁸Si exhibit a significant increase in thermal conductivity (κ) at room temperature compared to natural silicon (natSi). The isotopic purification reduces phonon scattering from isotopic mass disorder, leading to a more efficient heat transport mechanism [1]. This effect has been consistently quantified, with measurements showing an enhancement of approximately 55-60% at 300 K [2].

Thermal Management Power Electronics Semiconductor Reliability

Cryogenic Thermal Conductivity Improvement of 6x to 10x in Bulk Silicon-28 vs. Natural Silicon

The impact of isotopic purification on thermal conductivity is most pronounced at cryogenic temperatures, where phonon-phonon scattering is minimized and isotopic mass disorder becomes the dominant scattering mechanism. A bulk crystal of 99.995% enriched ²⁸Si demonstrated a peak thermal conductivity of 450 ± 10 W cm⁻¹ K⁻¹ at 24 K, which is approximately ten times greater than that of natural silicon at the same temperature [1]. Other studies on 99.8588% and 99.983% enriched material have reported peak enhancements of 6x and 7.5x, respectively, around 20-26 K [REFS-2, REFS-3].

Cryogenics Superconducting Electronics Phonon Physics

Spin Coherence Time of 31P Donor Nuclear Spins in 28Si Exceeds 35 Seconds vs. Sub-Second in Natural Silicon

The nuclear spin of a 31P donor in a matrix of ²⁸Si is a leading candidate for a solid-state qubit. The primary source of decoherence for such qubits is the magnetic noise generated by the non-zero nuclear spins of the 4.7% abundant ²⁹Si isotope in natural silicon [1]. In a highly enriched ²⁸Si environment, this noise is virtually eliminated, resulting in a dramatic increase in coherence time. Nuclear spin coherence times (T₂) of up to 35 seconds have been reported for 31P donors in enriched ²⁸Si [2], a value that is orders of magnitude greater than what is achievable in natural silicon, where coherence times are often limited to milliseconds [3].

Quantum Computing Spin Qubits Coherence Time

Demonstrated 5-7°C Reduction in Power Transistor Operating Temperature Using 28Si Substrates

The superior thermal conductivity of ²⁸Si has been directly validated in a commercial semiconductor device context. A study fabricating RF LDMOS power transistors on ²⁸Si substrates and directly comparing them to identical devices on natural silicon substrates demonstrated a clear and consistent thermal benefit. Infrared microscopy revealed a reduction of approximately 5°C to 7°C in the average operating temperature of the transistors made with ²⁸Si [1]. This temperature drop corresponds to a 5-10% decrease in the overall packaged device thermal resistance [1].

RF Power Transistors LDMOS Thermal Resistance

Residual 29Si Concentration Reduced to <1 ppm in Ultra-Enriched 28Si Films for Quantum Devices

The ultimate performance of a silicon-based quantum device is directly correlated with the concentration of the magnetic ²⁹Si isotope. State-of-the-art enrichment and deposition techniques have now achieved ²⁸Si films with residual ²⁹Si concentrations below 1 part per million (ppm) [REFS-1, REFS-2]. This represents a reduction of over four orders of magnitude from the 47,000 ppm (4.7%) found in natural silicon. Achieving <1 ppm ²⁹Si is critical for realizing the longest possible qubit coherence times and for the success of precision donor-based quantum computing architectures [3].

Quantum Materials Isotopic Engineering Molecular Beam Epitaxy

Electron Spin Coherence Time (T2) Extended to 285 μs in 28Si-Enriched Surface Layer vs. Shorter Time in Natural Silicon

The coherence of donor electron spins is also highly sensitive to the magnetic noise from ²⁹Si. An experiment using a high-fluence ²⁸Si ion implantation process to create a ~100 nm thick isotopically enriched surface layer (with residual ²⁹Si concentration of ~250 ppm) on a natural silicon substrate yielded a significant improvement. Pulsed electron spin resonance (ESR) on phosphorus donors implanted into this layer measured a Hahn echo coherence time (T₂) of 285 ± 14 μs [1]. This is notably longer than the T₂ times achievable for similar doping concentrations in natural silicon, confirming the efficacy of even localized isotopic enrichment [1].

Electron Spin Resonance Spin Qubits Isotope Engineering

Procurement-Driven Application Scenarios for High-Purity Silicon-28


Substrate for High-Fidelity, Long-Coherence Spin Qubits in Quantum Processors

This is the primary application driving the demand for ultra-high-purity ²⁸Si. The elimination of magnetic noise from ²⁹Si spins, as evidenced by the reduction of residual ²⁹Si to <1 ppm [1] and the resulting >35-second nuclear spin coherence times [2], is a non-negotiable material prerequisite. Procurement for quantum computing research and development, whether for academic labs or industrial-scale foundries, must specify ²⁸Si material with a certified residual ²⁹Si concentration, as this parameter is a direct predictor of achievable qubit fidelity and coherence. The material's performance is the gating factor for building a scalable, fault-tolerant quantum computer.

Enhanced Thermal Management in High-Power RF and Power Electronics

For manufacturers of RF LDMOS power transistors, high-power diodes, and other devices where thermal management is a key reliability bottleneck, substituting ²⁸Si substrates for natural silicon offers a quantifiable performance advantage. The 55-60% improvement in bulk thermal conductivity at room temperature [3] and the demonstrated 5-7°C reduction in device junction temperature [4] directly translate to improved reliability metrics, higher power density, and reduced cooling requirements. Procurement in this scenario is driven by the need for a drop-in material upgrade that enhances product lifetime and performance without requiring a redesign of the device architecture.

Cryogenic Sensor and Superconducting Circuit Substrates

Instruments operating at cryogenic temperatures, such as transition-edge sensors, superconducting nanowire single-photon detectors (SNSPDs), and quantum-limited amplifiers, rely on efficient heat sinking to maintain their operational temperature and sensitivity. The 6x to 10x increase in thermal conductivity of ²⁸Si at temperatures between 20-26 K [5] makes it an exceptional substrate material. Procurement for these applications is justified by the material's ability to effectively channel heat away from sensitive cryogenic components, reducing thermal crosstalk, improving signal-to-noise ratio, and enabling higher multiplexing factors in detector arrays.

Optical Addressing and Quantum Memory with Ionized Donors

The unique environment of highly enriched ²⁸Si enables optical access to hyperfine transitions of donor atoms, which are typically broadened and obscured by the ²⁹Si spin bath in natural silicon [1]. This has allowed the demonstration of a room-temperature quantum memory with a coherence time of over 39 minutes for the nuclear spins of ionized ³¹P donors [6]. Procurement of ²⁸Si for this application is driven by the need for a material platform that allows for both optical and electrical control of quantum states, opening pathways for long-distance quantum communication and the development of optical quantum interconnects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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